molecular formula C6H8N4O B2936463 2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile CAS No. 338750-75-7

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile

Cat. No.: B2936463
CAS No.: 338750-75-7
M. Wt: 152.157
InChI Key: ACABZGZPQDLLEX-UHFFFAOYSA-N
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Description

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a dimethylamino group at the 5-position and an acetonitrile moiety at the 2-position. This compound is of significant interest in medicinal chemistry due to the oxadiazole ring's role as a bioisostere for esters and amides, enhancing metabolic stability and bioavailability .

Synthetic routes for analogous oxadiazoles typically involve cyclization of thiosemicarbazides or condensation reactions. For instance, related compounds (e.g., methyl 5-substituted thiazole derivatives) are synthesized via reactions with substituted phenylthioureas, yielding products with yields ranging from 69% to 95% and melting points between 97°C and 161°C .

Properties

IUPAC Name

2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-10(2)6-9-8-5(11-6)3-4-7/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACABZGZPQDLLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile typically involves the reaction of dimethylamine with a suitable precursor containing the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile group under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different substituents, while reduction can produce amines or other functionalized compounds .

Scientific Research Applications

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile is a chemical compound that has a structure containing a 1,3,4-oxadiazole ring substituted with a dimethylamino group and an acetonitrile moiety. The chemical formula is C6H8N4OC_6H_8N_4O . Oxadiazole rings are known for diverse biological activities and are versatile scaffolds in medicinal chemistry.

Scientific Research Applications
this compound has diverse applications in scientific research:

  • Chemistry It is used as a building block in the synthesis of complex organic molecules.
  • Biology It is investigated for its potential as a fluorescent probe in biological imaging.
  • Medicine It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry It is utilized in the development of advanced materials, such as polymers and electronic devices.

Interaction studies often focus on its binding affinity with biological targets such as enzymes and receptors. The compound's unique structure allows it to bind to certain enzymes or receptors, modulating their activity, which can lead to biological effects such as inhibiting microbial growth or inducing cell death in cancer cells.

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
5-Aryl-1,3,4-Oxadiazol-2-aminesAryl groups at position 5Exhibits dual inhibition of cholinesterases
3-Acetyl-2,5-disubstituted 1,3,4-OxadiazolinesAcetyl group at position 3Demonstrated antimicrobial activity
5-(Diphenylmethyl)-1,3,4-OxadiazoleDiphenylmethyl substitutionPotential for higher lipophilicity

Mechanism of Action

The mechanism of action of 2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Physical Properties

The dimethylamino substituent distinguishes 2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile from other oxadiazole derivatives. Key comparisons include:

Compound Substituent (Position) Melting Point (°C) Yield (%) Bioactivity Relevance
This compound N(CH₃)₂ (5), CH₂CN (2) Not reported Not reported Enhanced bioavailability, receptor binding
4a (from ) H (5) 119–120 93 Baseline activity, lower polarity
4c (from ) 4-Br (5) 147–148 89 Increased lipophilicity, antimicrobial potential
4e (from ) 4-CH₃ (5) 152–153 71 Steric hindrance, moderate solubility
5a (from ) 4-Chlorophenyl (5) Not reported Not reported Nociceptive receptor ligand similarity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) likely reduces melting points compared to bromo or methyl groups (electron-withdrawing or steric), though direct data for the target compound is lacking .
  • Solubility : The acetonitrile group may improve aqueous solubility relative to halogenated analogs (e.g., 4c), which prioritize lipophilicity for membrane penetration .

Biological Activity

2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile is a compound characterized by its unique oxadiazole structure, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's chemical formula is C6H8N4O, indicating the presence of six carbon atoms, eight hydrogen atoms, four nitrogen atoms, and one oxygen atom. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring is known for its role in modulating enzyme activity and receptor binding. Specifically, it has been shown to inhibit certain enzymes and receptors involved in critical cellular pathways:

  • Enzyme Inhibition : The compound can bind to enzymes, altering their activity and leading to various biological effects such as antimicrobial action or induction of apoptosis in cancer cells.
  • Receptor Interaction : It may also interact with specific receptors, influencing signaling pathways that are crucial for cell proliferation and survival.

Biological Activities

Compounds containing the 1,3,4-oxadiazole moiety have demonstrated a range of biological activities:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Studies have shown that this compound can induce cytotoxicity in cancer cell lines such as NCI-H460 and HepG2. The IC50 values suggest varying degrees of potency depending on the structural modifications made to the oxadiazole ring .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Aryl-1,3,4-Oxadiazol-2-aminesAryl groups at position 5Dual inhibition of cholinesterases
3-Acetyl-2,5-disubstituted 1,3,4-OxadiazolinesAcetyl group at position 3Demonstrated antimicrobial activity
5-(Diphenylmethyl)-1,3,4-OxadiazoleDiphenylmethyl substitutionHigher lipophilicity potential

This table illustrates the versatility of the oxadiazole framework while highlighting the unique properties imparted by specific substituents like dimethylamino groups or aryl functionalities.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that compounds with electron-donating groups (such as dimethylamino) exhibited enhanced cytotoxicity compared to those with electron-withdrawing groups. For instance:

  • HepG2 Cell Line : The presence of dimethylamino groups significantly increased cytotoxicity (IC50 values around 28.48 µM).
  • NCI-H460 Cell Line : Variants with halogen substituents showed weaker activity due to their electron-withdrawing nature .

Pharmacokinetic Profiles

In vivo studies have been conducted to assess the pharmacokinetic profiles of compounds similar to this compound. These studies typically evaluate absorption, distribution, metabolism, and excretion (ADME) characteristics:

  • Absorption : Compounds showed good oral bioavailability.
  • Metabolism : The oxadiazole ring was stable under physiological conditions but susceptible to enzymatic hydrolysis.

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and characterization methods for 2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]acetonitrile?

  • Methodology : Synthesis typically involves cyclization of precursor hydrazides with nitriles or cyanogen bromide under reflux conditions. For example, oxadiazole derivatives are synthesized via condensation reactions followed by purification using column chromatography . Structural validation employs 1H/13C NMR for proton/carbon environments, FTIR for functional groups (e.g., C≡N stretching at ~2200 cm⁻¹), and mass spectrometry for molecular ion confirmation . Purity is assessed via HPLC with UV detection.

Q. How can researchers evaluate the biological activity of this compound in antimicrobial studies?

  • Methodology : Use standardized assays like in vitro disk diffusion or broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Minimum inhibitory concentration (MIC) values are determined by serial dilution. Positive controls (e.g., ciprofloxacin) and solvent controls are critical to validate results. Activity correlations are drawn with structural analogs (e.g., pyridine-substituted oxadiazoles) .

Q. What analytical techniques are essential for confirming its structural integrity and purity?

  • Methodology :

  • NMR spectroscopy : Assigns proton/carbon signals (e.g., dimethylamino protons at δ ~3.0 ppm) .
  • FTIR : Confirms nitrile (C≡N) and oxadiazole ring vibrations .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .
  • XRD or DSC : Optional for crystalline form analysis or melting point determination.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and scalability?

  • Methodology :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. acetic acid), and catalyst (e.g., POCl₃ for nitrile activation) .
  • Kinetic studies : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps.
  • Purification : Optimize solvent systems for recrystallization (e.g., DMF/acetic acid mixtures) .

Q. What computational approaches predict electronic properties and guide reactivity modifications?

  • Methodology :

  • DFT calculations : Analyze HOMO/LUMO energies to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screen against target enzymes (e.g., bacterial dihydrofolate reductase) to rationalize antimicrobial activity .
  • Reaction pathway modeling : Use software like Gaussian or ORCA to simulate intermediates (e.g., nitrile → amide conversions) .

Q. How to resolve discrepancies in reported biological activities across studies?

  • Methodology :

  • Replicate assays : Control variables (e.g., bacterial strain, solvent purity).
  • SAR (Structure-Activity Relationship) analysis : Compare substituent effects (e.g., dimethylamino vs. pyridine groups) .
  • Meta-analysis : Use databases like PubChem or Reaxys to aggregate data and identify outliers .

Q. What strategies integrate experimental and computational methods for accelerated development?

  • Methodology :

  • Hybrid workflows : Combine DFT-predicted reaction pathways with high-throughput screening (e.g., robotic liquid handlers) .
  • Machine learning : Train models on synthetic yield data to predict optimal conditions .
  • Feedback loops : Use experimental results to refine computational parameters (e.g., solvent polarity in COSMO-RS models) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.